molecular formula C22H25N3O3 B5609921 N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-4-(5-methyl-2-furyl)-1-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-3-pyrrolidinyl)acetamide

Cat. No. B5609921
M. Wt: 379.5 g/mol
InChI Key: QVUUKKQKPYXJHF-TZIWHRDSSA-N
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Description

This compound belongs to a class of chemicals that have been studied for their diverse biological activities and structural complexity. It's notable for its unique molecular architecture which is significant in medicinal chemistry.

Synthesis Analysis

Several studies have focused on the synthesis of similar compounds, often involving complex reactions and specific conditions to achieve the desired molecular structure. For example, Barlow et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related and highlight the complexity of such synthetic processes (Barlow et al., 1991).

Molecular Structure Analysis

The molecular structure of such compounds often features a combination of multiple rings and functional groups. This complexity can significantly influence their biological activity. Yaqub et al. (2009) discuss the molecular structure of a related compound, emphasizing the orientation of various rings and functional groups (Yaqub et al., 2009).

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-14-4-7-17(8-5-14)20-10-18(28-24-20)11-25-12-19(21(13-25)23-16(3)26)22-9-6-15(2)27-22/h4-10,19,21H,11-13H2,1-3H3,(H,23,26)/t19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUKKQKPYXJHF-TZIWHRDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CN3CC(C(C3)NC(=O)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)CN3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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